N-Acetyltyramine

Description

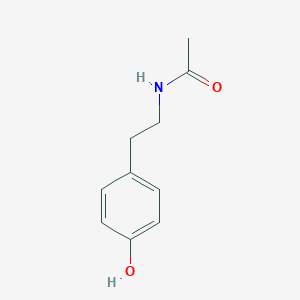

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDWJOOPFDQZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152731 | |

| Record name | N-Acetyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-66-0 | |

| Record name | N-Acetyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyltyramine

This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound. All quantitative data is summarized in structured tables, and key methodologies are detailed. Visual diagrams generated using Graphviz are provided for critical pathways and workflows to facilitate understanding.

Chemical Structure and Identification

This compound is an acetylated derivative of the biogenic amine tyramine.[1][2] Structurally, it is a member of the acetamides and tyramines, where one hydrogen of the amino group of tyramine is substituted by an acetyl group.[3][4] This modification is crucial for its biological activity and metabolic fate.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide | [3] |

| Synonyms | N-(4-Hydroxyphenethyl)acetamide, N-(p-Hydroxyphenethyl)acetamide, N-Acetyl tyramine | [3] |

| CAS Number | 1202-66-0 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| SMILES | CC(=O)NCCC1=CC=C(C=C1)O | [3] |

| InChI | InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | [2] |

| InChIKey | ATDWJOOPFDQZNK-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 179.22 | g/mol | [3] |

| Monoisotopic Mass | 179.094628657 | Da | [3] |

| Physical Form | Solid | - | [5] |

| Melting Point | 169 | °C | |

| Boiling Point | 424.1 | °C (at 760 mmHg) | |

| Flash Point | 210.3 | °C | |

| Water Solubility (log₁₀WS) | -1.64 (Calculated) | mol/L | |

| Octanol/Water Partition Coefficient (logP) | 1.911 (Calculated) | - | |

| Vapor Pressure | 8.62E-08 | mmHg (at 25°C) | |

| Density | 1.122 | g/cm³ | |

| Refractive Index | 1.546 | - |

Biological and Pharmacological Activities

This compound is a metabolite of tyramine and is found in various organisms, including bacteria, plants, and animals.[3] It exhibits several noteworthy biological activities.

-

Quorum Sensing Inhibition : this compound has been identified as a quorum-sensing inhibitor (QSI), capable of disrupting bacterial communication, which is crucial for processes like biofilm formation and virulence factor expression.[6][7][8]

-

Antimicrobial and Antifungal Activity : It demonstrates antimicrobial and antifungal properties, partly through its quorum sensing inhibition and also via direct inhibition of fungal growth.[1]

-

Reversal of Drug Resistance : It has been shown to enhance the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells.[2]

-

Neurotransmitter Precursor : As a metabolite in the tyraminergic/octopaminergic pathway in invertebrates, it is a precursor to octopamine, a critical neurotransmitter and neurohormone that regulates processes like locomotion and metabolism.[9]

-

Radical Scavenging : The compound has been reported to possess antioxidant and radical scavenging capabilities.[1]

Signaling and Metabolic Pathways

Biosynthesis of this compound

This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic pathway. This pathway is a key part of the metabolism of biogenic amines in many organisms.[10]

Caption: Enzymatic conversion of L-Tyrosine to this compound.

Role in Octopaminergic Signaling

In invertebrates, tyramine and its derivatives are central to neuro-modulatory systems. Tyramine is converted to octopamine, a major neurotransmitter analogous to norepinephrine in vertebrates.[9] N-acetylation of tyramine is a key metabolic step regulating the availability of these signaling molecules.[5]

Caption: this compound as a metabolite in the octopaminergic pathway.

Mechanism of Quorum Sensing Inhibition

This compound can interfere with bacterial cell-to-cell communication. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactone (AHL) signal molecules and LuxR-type transcriptional regulators. This compound disrupts this system, leading to the downregulation of virulence genes.[7][11]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101955435B - A new method for preparing tyramine - Google Patents [patents.google.com]

- 5. This compound ≥95% (LC/MS-ELSD) | 1202-66-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the N-Acetyltyramine Biosynthetic Pathway in Plants

Abstract

N-acetyltyramine is a biogenic amine found across the plant kingdom, playing significant roles in developmental processes and defense mechanisms against biotic and abiotic stresses. As a derivative of the aromatic amino acid L-tyrosine, its biosynthesis represents a key branch of specialized plant metabolism. This technical guide provides an in-depth examination of the core biosynthetic pathway leading to this compound, focusing on the key enzymes, regulatory controls, and quantitative data. It is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, offering detailed experimental protocols for pathway analysis and visualizations of the underlying biochemical logic. The antioxidant and antimicrobial properties of this compound also make it a compound of interest for therapeutic applications.[1]

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a two-step enzymatic process originating from L-tyrosine. This pathway channels primary metabolism into the production of a specialized metabolite with diverse physiological functions.

-

Decarboxylation of L-Tyrosine: The pathway initiates with the removal of the carboxyl group from L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Decarboxylase (TyDC). This step yields tyramine and carbon dioxide (CO2) and is a critical control point for the formation of tyramine and its derivatives.[2][3]

-

N-acetylation of Tyramine: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the amino group of tyramine. This reaction is catalyzed by a specific N-acetyltransferase, likely an arylalkylamine N-acetyltransferase (AANAT) or a functionally similar enzyme, to form the final product, this compound.[4][5]

Key Enzymes and Regulation

The flux through the this compound pathway is controlled by the expression and activity of its constituent enzymes, which are often responsive to environmental and developmental signals.

Tyrosine Decarboxylase (TyDC)

Tyrosine Decarboxylase (EC 4.1.1.25) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that stands at the gateway to tyramine biosynthesis.[2][3] Its activity is crucial not only for this compound but also for a wider class of specialized metabolites, including hydroxycinnamic acid amides (HCAAs) and various alkaloids.[2][6]

Regulation:

-

Transcriptional Control: The expression of TyDC genes is often tissue-specific and can be induced by various stimuli. In pansy (Viola × wittrockiana), VwTYDC expression is significantly higher in flowers than in vegetative tissues and correlates with the formation of pigmented blotches in petals, suggesting a role in flower color patterning.[7]

-

Developmental Cues: Higher VwTYDC expression and corresponding tyramine accumulation in specific petal regions indicate tight developmental regulation.[7]

Tyramine N-acetyltransferase (TNA)

While the direct isolation and characterization of a specific Tyramine N-acetyltransferase from plants remain limited, functional evidence comes from heterologous expression systems. The construction of a synthetic pathway for this compound in E. coli successfully utilized an arylalkylamine N-acyltransferase (aanat) gene, demonstrating the feasibility of this enzymatic step.[4]

This contrasts with the well-documented Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which is pivotal for the synthesis of HCAAs.[8][9] THT utilizes hydroxycinnamoyl-CoAs (e.g., feruloyl-CoA, p-coumaroyl-CoA) as acyl donors rather than acetyl-CoA.[8][10] The induction of THT activity by wounding, UV-C radiation, and pathogens highlights its role in plant defense, a function likely shared by this compound.[9][11][12]

Quantitative Data Summary

Quantitative analysis of enzyme kinetics, metabolite levels, and gene expression provides crucial insights into the pathway's capacity and regulation.

Table 1: Enzyme Kinetic Parameters This table summarizes the kinetic properties of Tyrosine Decarboxylase from Rehmannia glutinosa.

| Enzyme | Substrate | Km (µM) | Vmax (µM min-1) | Source |

| RgTyDC2 | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | [13] |

| RgTyDC2 | L-Dopa | 273.8 ± 37.18 | 1.878 ± 0.0776 | [13] |

Table 2: Metabolite and Enzyme Activity Induction This table highlights the changes in metabolite levels and enzyme activity in response to external stimuli.

| Plant Species | Treatment | Metabolite/Activity | Fold Increase / Time Course | Source |

| Maize (Zea mays) | Wounding | N-hydroxycinnamoyltyramines | Increase begins at 3-6h, peaks at 12h | [11] |

| Maize (Zea mays) | Wounding | THT Activity | 40-fold increase over basal levels at 36h | [11] |

| Tomato (Solanum lycopersicum) | THT Overexpression | Coumaroyltyramine (CT) | Constitutively higher levels in leaves, flowers, and fruits | [12] |

| Tomato (Solanum lycopersicum) | THT Overexpression | Feruloyltyramine (FT) | Constitutively higher levels in leaves, flowers, and fruits | [12] |

Table 3: Gene Expression Analysis This table summarizes the observed changes in the expression of genes involved in the tyramine-derived metabolic pathways.

| Plant Species | Treatment/Condition | Gene | Observation | Source |

| Pepper (Capsicum annuum) | UV-C Treatment | THT mRNA | Strongly induced in leaves, stable for up to 36h | [8][9] |

| Pansy (Viola × wittrockiana) | Cyanic Petal Blotches | VwTYDC mRNA | Higher expression compared to acyanic areas | [7] |

Experimental Protocols

Protocol for TyDC Enzyme Assay (HPLC-based)

This protocol measures TyDC activity by quantifying the formation of tyramine from L-tyrosine using High-Performance Liquid Chromatography (HPLC).

-

Principle: The enzymatic reaction is initiated by adding crude or purified enzyme extract to a buffered solution containing L-tyrosine and the cofactor pyridoxal 5'-phosphate. The reaction is stopped after a defined time, and the product, tyramine, is quantified by HPLC with UV or fluorescence detection.

-

Reagents:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA, 5% (v/v) glycerol.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5).

-

Substrate Stock: 50 mM L-tyrosine in 0.1 M HCl.

-

Cofactor Stock: 10 mM Pyridoxal 5'-phosphate (PLP) in water.

-

Stopping Solution: 20% (v/v) Perchloric acid.

-

Tyramine Standard Solutions for calibration curve.

-

-

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube: 80 µL Assay Buffer, 10 µL of 10 mM PLP, and 10 µL of 50 mM L-tyrosine. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of enzyme extract. For a negative control, use heat-inactivated enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of Stopping Solution.

-

Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Analyze 20 µL of the filtrate by reverse-phase HPLC (e.g., C18 column) with UV detection at 275 nm.

-

Quantify the tyramine peak by comparing its area to a standard curve.

-

-

Calculation: Enzyme activity is typically expressed as nmol of tyramine produced per minute per mg of protein (nmol min-1 mg-1).

Protocol for Metabolite Profiling using HPLC

This method is for the simultaneous extraction and quantification of tyramine and this compound from plant tissue.

-

Principle: Metabolites are extracted from homogenized plant tissue using an acidified methanol solution. After clarification, the extract is analyzed by reverse-phase HPLC to separate and quantify the target compounds against known standards.

-

Reagents:

-

Extraction Solvent: 80% (v/v) Methanol, 0.1% (v/v) Formic Acid.

-

Standards: Tyramine and this compound of known purity.

-

-

Procedure:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of ice-cold Extraction Solvent to the powdered tissue.

-

Vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and filter through a 0.22 µm filter.

-

Inject 10-20 µL of the extract onto a C18 HPLC column.

-

Perform separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 220 nm and 275 nm) or a mass spectrometer for higher specificity and sensitivity.

-

Identify and quantify peaks based on retention times and comparison to standard curves.

-

-

Data Analysis: Concentrations are typically reported as µg per gram of fresh or dry weight of tissue.

Protocol for Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to measure the relative transcript abundance of pathway genes like TyDC.

-

Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts (e.g., TyDC) is then quantified using real-time quantitative PCR (qPCR) with gene-specific primers, relative to a stably expressed reference gene.

-

Reagents:

-

RNA extraction kit (e.g., TRIzol or plant-specific column-based kit).

-

DNase I, RNase-free.

-

cDNA synthesis kit.

-

SYBR Green qPCR Master Mix.

-

Gene-specific primers for the target gene (e.g., TyDC) and a reference gene (e.g., Actin or Ubiquitin).

-

-

Procedure:

-

RNA Extraction: Extract total RNA from ~100 mg of ground plant tissue following the manufacturer's protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

qPCR Setup: Prepare the qPCR reaction mix in a 96-well plate: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Include no-template controls.

-

qPCR Run: Perform the qPCR in a real-time PCR cycler with an appropriate thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the Ct value of the target gene to the reference gene.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Tyrosine Decarboxylase | Worthington Biochemical [worthington-biochem.com]

- 4. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:125610) [ebi.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Tyramine and tyrosine decarboxylase gene contributes to the formation of cyanic blotches in the petals of pansy (Viola × wittrockiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning and Characterization of a Hydroxycinnamoyl-CoA:Tyramine N-(Hydroxycinnamoyl)Transferase Induced in Response to UV-C and Wounding from Capsicum annuum | Zendy [zendy.io]

- 9. Cloning and characterization of a hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase induced in response to UV-C and wounding from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT) activity by wounding in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transgenic tomato plants overexpressing tyramine N-hydroxycinnamoyltransferase exhibit elevated hydroxycinnamic acid amide levels and enhanced resistance to Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Acetyltyramine: A Technical Guide to its Formation and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltyramine is a key metabolite of the biogenic amine tyramine, formed through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT). This molecule is not merely a metabolic byproduct but an active participant in a diverse range of biological processes across different kingdoms of life. In insects, it is crucial for cuticle sclerotization; in bacteria, it functions as a quorum-sensing inhibitor, and in biomedical research, it has demonstrated potential as an antioxidant, an anti-cancer agent enhancer, and an anti-adipogenic compound.[1][2][3] This technical guide provides an in-depth exploration of the biosynthesis of this compound from tyramine, the characteristics of the principal enzyme involved, its multifaceted physiological roles, and detailed experimental protocols for its study.

Biosynthesis of this compound from Tyramine

The conversion of tyramine to this compound is a single-step enzymatic reaction. This acetylation process represents a significant pathway for the metabolism and functionalization of tyramine.

The Core Metabolic Pathway

The biosynthesis involves the transfer of an acetyl group from the co-substrate Acetyl-Coenzyme A (Acetyl-CoA) to the primary amine of tyramine. This reaction is catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT), also known as aralkylamine N-acetyltransferase, (EC 2.3.1.87).[4] The products of this reaction are this compound and Coenzyme A (CoA).[4] This pathway is a method of inactivating or modifying the signaling properties of tyramine. In engineered E. coli, the introduction of tyrosine decarboxylase and an arylalkylamine N-acyltransferase gene was sufficient to establish a pathway for producing this compound from L-tyrosine.[5][6]

The Key Enzyme: Arylalkylamine N-acetyltransferase (AANAT)

AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and is a pivotal enzyme in the metabolism of various arylalkylamines, not limited to tyramine.[4]

Function and Substrate Specificity

While extensively studied for its role in melatonin synthesis—where it catalyzes the rate-limiting step of converting serotonin to N-acetylserotonin—AANAT exhibits broader substrate specificity.[7] In humans, endogenous substrates include phenethylamine, tyramine, and tryptamine, leading to the formation of their respective N-acetylated derivatives.[4] The enzyme follows an ordered sequential kinetic mechanism, where Acetyl-CoA binds first, followed by the amine substrate.[8]

Regulation

In vertebrates, AANAT activity is tightly regulated by the circadian clock and by light exposure, earning it the nickname "the timezyme".[7] This regulation often involves cAMP-dependent phosphorylation and subsequent binding to 14-3-3 proteins, which stabilizes the enzyme and enhances its activity.[9]

Enzyme Kinetics

Quantitative kinetic data for AANAT is often reported using serotonin or other biogenic amines as the substrate. The values can vary significantly depending on the species and isoform of the enzyme.

| Enzyme Source | Substrate | Km (μM) | Vmax | Reference |

| Chlamydomonas reinhardtii (recombinant) | Serotonin | 247 | 325 pmol/min/mg protein | [10] |

Note: Kinetic parameters are highly dependent on assay conditions, including pH, temperature, and buffer composition.

Physiological Roles and Bioactivities of this compound

This compound exhibits a range of biological activities that are actively being researched for therapeutic and industrial applications.[6]

Role in Invertebrates

In insects, N-acetylated amines, including this compound and particularly N-acetyldopamine, are essential precursors for the tanning and sclerotization (hardening) of the cuticle. This process is critical for the insect's exoskeleton integrity. Acetylation also serves as a primary mechanism for inactivating neurotransmitters like dopamine and tyramine.

Antimicrobial and Quorum Sensing Inhibition

This compound has been identified as a quorum-sensing inhibitor (QSI).[11] Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression and behavior, including virulence factor production and biofilm formation. By interfering with these signals, this compound can reduce the pathogenicity of certain bacteria. For instance, at a concentration of 1 mg/mL, it has been shown to reduce the production of the virulence-linked siderophore pyoverdine in Pseudomonas aeruginosa by 65%.[3]

Pharmacological Activities

This compound has garnered attention for its potential in drug development due to several observed bioactivities.

-

Antioxidant Activity: It demonstrates significant radical scavenging capacity.[12]

-

Chemosensitizing Agent: this compound can reverse doxorubicin resistance in P388 murine leukemia cells, enhancing the cytotoxicity of the chemotherapeutic agent.[13][14]

-

Anti-adipogenic Effects: It has been shown to inhibit the differentiation of 3T3-L1 cells into adipocytes, suggesting a potential role in obesity-related research.[2]

-

Other Reported Activities: Literature also suggests potential antithrombotic and antitumour activities, though these areas require further investigation.[5][6]

Quantitative Bioactivity Data

| Activity | Model System | Metric | Value | Reference |

| Reversal of Doxorubicin Resistance | P388 murine leukemia cells | IC50 | 0.13 µg/mL (with Doxorubicin) | [13][14] |

| Antioxidant (DPPH radical scavenging) | Chemical assay | IC50 | 131.3 ± 1.8 µg/mL | [12] |

| Quorum Sensing Inhibition | Chromobacterium violaceum | Inhibition | 75% at 0.5 mg/mL | [11] |

| Pyoverdine Production Inhibition | Pseudomonas aeruginosa | Inhibition | 65% at 1 mg/mL | [3] |

Context: Overall Metabolic Fate of Tyramine

N-acetylation is one of several metabolic pathways for tyramine. Understanding the competing pathways is crucial for appreciating the overall physiological regulation of tyramine levels. Other major enzymes involved in tyramine metabolism include Monoamine Oxidase (MAO), which converts tyramine to 4-hydroxyphenylacetaldehyde, and Cytochrome P450 2D6 (CYP2D6).[15]

Experimental Protocols

Protocol: AANAT Enzyme Activity Assay

This protocol outlines a general method for determining AANAT activity by quantifying the this compound produced.

-

Preparation of Reaction Mixture:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the enzyme extract with the reaction buffer.

-

To initiate the reaction, add tyramine and acetyl-CoA to final desired concentrations (e.g., for kinetic studies, vary tyramine concentration from 1 µM to 1 mM while keeping acetyl-CoA saturated at ~1.4 mM).[9]

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or 10% trichloroacetic acid, to precipitate proteins.

-

Vortex the sample and centrifuge at high speed (e.g., 15,000 x g for 10 min) to pellet the precipitated protein.[9]

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

-

Quantification:

-

Analyze the supernatant for this compound content using the LC-MS/MS method described in Protocol 5.2.

-

Calculate enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pmol/min/mg protein).

-

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological or enzymatic samples.

-

Sample Preparation:

-

For enzymatic assays, follow step 3 in Protocol 5.1.

-

For biological matrices (e.g., cell lysates, tissue homogenates), perform a protein precipitation step by adding 3 volumes of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

-

Vortex vigorously and centrifuge at >12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for analysis.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: Develop a suitable gradient to separate this compound from tyramine and other matrix components. A typical gradient might start at 2% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.

-

Injection Volume: 2-10 µL.[1]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transition: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion.

-

Instrument Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy to maximize the signal for the specific this compound transition.[1]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of pure this compound.

-

Quantify this compound in the samples by comparing its peak area (normalized to the internal standard) against the standard curve.

-

References

- 1. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arylalkylamine N-acetyltransferase: "the Timezyme" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of N-Acetyltyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltyramine, an acetylated derivative of the biogenic amine tyramine, is a multifaceted molecule with a growing body of research highlighting its presence across diverse biological kingdoms and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its roles in biological systems. It is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product. This document summarizes quantitative data, details experimental methodologies for its study, and visualizes key biological pathways.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, including bacteria, fungi, plants, and animals. Its presence is often associated with specific metabolic pathways and physiological functions within these organisms.

Bacterial Sources

Several bacterial species are known to produce this compound. Notably, members of the Actinobacteria phylum are significant producers.

-

Streptomyces species: Various Streptomyces strains have been identified as sources of this compound. For instance, it has been isolated from termite-associated Streptomyces sp. M45 and a Saharan strain of Streptomyces sp. GSB-11.[1][2] Metabolite profiling of Streptomyces olivaceus InaCC A759 revealed that this compound constituted 24.24% of its intracellular secondary metabolites.[3]

-

Actinokineospora species: this compound has been isolated from the rare actinobacterium Actinokineospora sp.[3]

-

Vibrio alginolyticus : This marine bacterium has been shown to produce this compound, which acts as a quorum-sensing inhibitor.[4]

Fungal Sources

The production of this compound has also been reported in the fungal kingdom.

-

Aspergillus species: this compound is known to be a metabolite of Aspergillus species.[5]

-

Colletotrichum species: This genus of fungi, which includes plant pathogens, has also been identified as a source of this compound.

Plant Sources

While less extensively quantified, this compound is present in the plant kingdom.

-

Glycine max (Soybean): this compound has been reported in soybean, although quantitative data on its concentration in various plant tissues is limited in the current literature.[5]

Animal Sources

In the animal kingdom, this compound is primarily known as a key metabolic intermediate in invertebrates. It serves as a precursor in the biosynthesis of the neurotransmitter and neuromodulator octopamine.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the source organism, its physiological state, and environmental conditions. The following table summarizes the available quantitative data.

| Natural Source | Organism | Tissue/Extract | Concentration | Reference |

| Bacterium | Actinobacteria InaCC A759 | Intracellular Extract | 24.24% of total secondary metabolites | [3] |

Note: There is a significant gap in the literature regarding the quantification of this compound in many of its known plant and fungal sources.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine.

-

Decarboxylation of L-Tyrosine: The first step involves the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7]

-

N-acetylation of Tyramine: The second and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine, forming this compound. This reaction is catalyzed by an arylalkylamine N-acetyltransferase (AANAT) or a similar N-acetyltransferase.[6][8]

This pathway has been successfully engineered in Escherichia coli for the de novo biosynthesis of this compound from glucose, achieving a production of 854 mg/L.[6]

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably as a quorum sensing inhibitor and as a key intermediate in invertebrate neurochemistry.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This compound has been shown to inhibit QS in the opportunistic human pathogen Pseudomonas aeruginosa. It can reduce the production of virulence factors such as pyoverdine and interfere with biofilm formation.[4][5] The proposed mechanism involves the interference with QS regulatory proteins, such as LasR, thereby disrupting the signaling cascade.[5]

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by this compound.

Invertebrate Neurochemistry

In invertebrates, this compound is a crucial intermediate in the biosynthesis of octopamine, a major neurotransmitter, neuromodulator, and neurohormone. Tyramine, produced from tyrosine, is first acetylated to this compound, which is then hydroxylated to form N-acetyloctopamine, and finally deacetylated to yield octopamine. This pathway is essential for regulating various physiological processes, including behavior, memory, and metabolic functions.

Experimental Protocols

Extraction of this compound from Bacterial Culture (Streptomyces sp.)

This protocol is a generalized procedure based on methods for extracting secondary metabolites from Streptomyces.

-

Culture and Harvest:

-

Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of the Streptomyces strain.

-

Incubate the culture on a rotary shaker (e.g., 200 rpm) at an optimal temperature (e.g., 28-30°C) for a period determined by growth and production curves (typically 5-10 days).

-

Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes).

-

-

Extraction of Intracellular Metabolites:

-

Wash the mycelial pellet with distilled water and lyophilize.

-

Extract the dried mycelium with a suitable organic solvent, such as methanol or ethyl acetate, using sonication or shaking for a defined period.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process for exhaustive recovery.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude intracellular extract.

-

-

Extraction of Extracellular Metabolites:

-

Mix the culture supernatant with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction of the aqueous layer to maximize recovery.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extracellular extract.

-

Caption: General workflow for the extraction of this compound from Streptomyces.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be optimized for the analysis of this compound.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of two solvents:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

-

A typical gradient could be starting with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 225 nm or 275 nm, corresponding to the absorbance maxima of this compound.

-

Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration in the sample extracts can be determined by comparing the peak area with the standard curve.

N-Acetyltransferase (NAT) Activity Assay

This assay can be used to measure the activity of the enzyme responsible for the final step in this compound biosynthesis.

-

Enzyme Preparation:

-

Prepare a cell-free extract or purified enzyme from the source organism.

-

Determine the total protein concentration of the enzyme preparation (e.g., using a Bradford assay).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The reaction mixture should contain the enzyme preparation, a known concentration of tyramine (the substrate), and acetyl-CoA (the acetyl group donor).

-

-

Reaction and Detection:

-

Initiate the reaction by adding acetyl-CoA and incubate at an optimal temperature (e.g., 37°C) for a specific time.

-

Stop the reaction (e.g., by adding an acid or by heat inactivation).

-

The formation of this compound can be quantified by HPLC as described above. The enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

-

Future Directions and Conclusion

This compound is a promising natural product with diverse biological activities. Future research should focus on:

-

Quantitative Screening: A systematic and quantitative screening of a wider range of natural sources to identify high-producing organisms.

-

Pharmacological Evaluation: In-depth investigation of its pharmacological properties, including its potential as an anti-infective agent through quorum sensing inhibition.

-

Biosynthetic Engineering: Further optimization of engineered microbial hosts for the sustainable and high-titer production of this compound.

References

- 1. HPLC Method for Analysis of Tyramine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. N-acetylcysteine (NAC) attenuates quorum sensing regulated phenotypes in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiation-induced enhancement of antioxidant contents of soybean (Glycine max Merrill) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Significant Change in Free Amino Acids of Soybean (Glycine max L. Merr) through Ethylene Application - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyltyramine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Biogenic Amine, its Core Functions, and Methodologies for its Study

Introduction

N-acetyltyramine, a derivative of the biogenic amine tyramine, is a multifaceted molecule with significant roles across various biological systems. While it is a key metabolite in the biosynthesis of the neurotransmitter octopamine in invertebrates, its functions extend to antimicrobial, antifungal, and neuromodulatory activities.[1] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its biosynthetic and metabolic pathways, physiological roles, and detailed experimental protocols for its investigation, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₃NO₂, is structurally defined as N-[2-(4-hydroxyphenyl)ethyl]acetamide.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 1202-66-0 | [2] |

| PubChem CID | 121051 | [3] |

| InChI Key | ATDWJOOPFDQZNK-UHFFFAOYSA-N | [2] |

Biosynthesis and Metabolism

This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic process and is subsequently metabolized, particularly in mammals, through glucuronidation.

Biosynthesis

The primary biosynthetic pathway of this compound involves the decarboxylation of L-tyrosine to tyramine, followed by the N-acetylation of tyramine.

-

Decarboxylation of L-tyrosine: The initial step is the conversion of L-tyrosine to tyramine, catalyzed by the enzyme L-tyrosine decarboxylase (TDC) . This enzyme removes the carboxyl group from L-tyrosine.[1]

-

N-acetylation of Tyramine: The subsequent and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine. This reaction is catalyzed by arylalkylamine N-acetyltransferase (AANAT) .[1]

In some microorganisms, such as engineered Escherichia coli, a synthetic metabolic pathway for the de novo biosynthesis of this compound from glucose has been constructed by introducing and optimizing the genes for tyrosine decarboxylase (tdc) and arylalkylamine N-acyltransferase (aanat).[4]

Metabolism in Mammals

In mammalian systems, this compound undergoes phase II detoxification, primarily through glucuronidation. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming This compound-O-glucuronide (NATOG) .[1] This process increases the water solubility of the compound, facilitating its excretion in urine.[1] The detection of NATOG in urine has been developed as a biomarker for onchocerciasis, a parasitic disease caused by Onchocerca volvulus.[5][6]

Physiological Roles and Pharmacological Activities

This compound exhibits a range of biological activities, with its roles in invertebrate neurobiology being particularly well-documented.

Role in Invertebrates

In insects, this compound is a crucial precursor in the synthesis of octopamine, a major neurohormone, neurotransmitter, and neuromodulator.[1] Both tyramine and octopamine regulate a wide array of physiological processes, including locomotion, reproduction, and metabolism, often acting in an antagonistic manner.[7][8][9] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely tyramine receptors (TARs) and octopamine receptors (OARs).[7][8]

The tyraminergic signaling pathway is initiated by the binding of tyramine to its receptors, which can lead to downstream effects through G-proteins, modulating intracellular levels of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺).

Antimicrobial and Quorum Sensing Inhibition

This compound has demonstrated notable antimicrobial and antifungal properties.[1] A significant aspect of its antimicrobial activity is its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates collective behaviors, including virulence factor production.[1] For instance, this compound has been shown to inhibit the production of violacein, a QS-regulated pigment in Chromobacterium violaceum.[1]

Other Pharmacological Activities

This compound has been investigated for a variety of other pharmacological effects, as summarized in the table below.

| Activity | Target/Model | Notable Findings | Reference |

| Antitumor | K562 human leukemia cells | Moderate cytotoxicity (IC₅₀ 17.4 µM) | [1] |

| Antifungal | Cladosporium sphaerospermum | Demonstrated fungitoxic activity | [1] |

| Anti-platelet Aggregation | - | Reported to have anti-platelet aggregation properties | [10] |

| Radical Scavenging | DPPH assay | Exhibited excellent antiradical activity | [1][10] |

| Reversal of Drug Resistance | Doxorubicin-resistant P388 murine leukemia cells | Enhances doxorubicin cytotoxicity (IC₅₀ of 0.13 µg/ml with doxorubicin vs. 0.48 µg/ml for doxorubicin alone) | [2] |

Quantitative Data

This section provides a summary of key quantitative data related to the enzymes involved in this compound biosynthesis.

Enzyme Kinetics

The following table summarizes the kinetic parameters for Tyrosine Decarboxylase (TDC) and Arylalkylamine N-acetyltransferase (AANAT) from various sources.

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ | Reference |

| Tyrosine Decarboxylase (TDC) | Lactobacillus brevis IOEB 9809 | L-Tyrosine | 0.58 | 115 U | [8] |

| Tyrosine Decarboxylase (TDC) | Lactobacillus brevis ATCC 367 | L-Tyrosine | 0.67 | 66 U | [8] |

| Arylalkylamine N-acetyltransferase (AANATA) | Drosophila melanogaster | Tyramine | 0.012 | - | [5] |

| Arylalkylamine N-acetyltransferase (AANATB) | Drosophila melanogaster | Tyramine | 0.020 | 16 ± 1 s⁻¹ | [5] |

Experimental Protocols

Detailed methodologies for the study of this compound and related enzymes are provided below.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Filter the biological sample (e.g., urine, plasma, tissue homogenate) through a 0.7-µm glass fiber filter.

-

Load 1 mL of the filtered sample onto an Oasis HLB SPE cartridge (or equivalent) at a flow rate of 10 mL/min.

-

Wash the cartridge to remove interfering substances.

-

Elute this compound with 6 mL of methanol followed by 4 mL of 0.1% trifluoroacetic acid (TFA) in methanol.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm (or equivalent).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to achieve separation of this compound from other components.

-

Injection Volume: 1.0 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

-

Tyrosine Decarboxylase (TDC) Enzyme Activity Assay (Spectrophotometric)

This assay measures TDC activity by detecting the product, tyramine.

1. Reagents:

-

McIlvain Buffer (phosphate-citrate), pH 6.0.

-

1 mM 4-aminoantipyrine (4-AAP).

-

10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS).

-

40 U/ml Peroxidase.

-

20 U/ml Tyramine Oxidase.

-

0.2 mM Pyridoxal-5-phosphate.

-

10 mM L-tyrosine (substrate).

-

Enzyme solution (TDC).

2. Procedure:

-

Prepare a reaction mixture containing McIlvain buffer, 4-AAP, TOOS, peroxidase, tyramine oxidase, and pyridoxal-5-phosphate.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the L-tyrosine substrate.

-

Immediately add the TDC enzyme solution.

-

Monitor the increase in absorbance at 570 nm over time. The rate of absorbance change is proportional to the TDC activity.

Principle: TDC converts tyrosine to tyramine. Tyramine oxidase then oxidizes tyramine, producing hydrogen peroxide. In the presence of peroxidase, hydrogen peroxide reacts with 4-AAP and TOOS to form a colored product that can be measured spectrophotometrically.

Arylalkylamine N-acetyltransferase (AANAT) Enzyme Activity Assay (Radiochemical)

This assay measures the activity of AANAT by quantifying the formation of radiolabeled N-acetylated product.

1. Reagents:

-

Phosphate buffer (100 mM, pH 6.8).

-

[³H]acetyl-coenzyme A (0.5 mM).

-

Tryptamine or Tyramine (1 mM) as the amine substrate.

-

Enzyme homogenate (containing AANAT).

2. Procedure:

-

Incubate the enzyme homogenate with [³H]acetyl-CoA and the amine substrate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding a solvent or changing the pH).

-

Separate the radiolabeled N-acetylated product from the unreacted [³H]acetyl-CoA using a suitable method (e.g., liquid scintillation counting after extraction or chromatography).

-

Quantify the radioactivity of the product to determine the enzyme activity.

Conclusion

This compound is a biogenic amine of significant interest due to its diverse physiological and pharmacological roles. As a key intermediate in invertebrate neurochemistry and a modulator of microbial communication, it presents numerous avenues for further research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing molecule. The continued investigation into its mechanisms of action and the development of specific agonists and antagonists for its associated receptors hold promise for the discovery of novel therapeutic agents and pest control strategies.

References

- 1. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. Tyrosine Decarboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. The Insect Type 1 Tyramine Receptors: From Structure to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. Tyrosine decarboxylase activity of Lactobacillus brevis IOEB 9809 isolated from wine and L. brevis ATCC 367 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Validation of onchocerciasis biomarker this compound-O-glucuronide (NATOG) - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyltyramine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltyramine, a naturally occurring biogenic amine, has garnered significant attention in various scientific disciplines for its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its fundamental chemical properties, synthesis, and key biological functions. Detailed experimental protocols for assessing its activity as a quorum sensing inhibitor and its ability to reverse multidrug resistance are provided. Furthermore, this guide illustrates its role in significant biochemical pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology, microbiology, and neurobiology.

Core Chemical and Physical Properties

This compound, also known as N-(p-hydroxyphenethyl)acetamide, is a derivative of the trace amine tyramine. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1202-66-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]acetamide | [1] |

| Synonyms | N-Acetyl tyramine, N-(4-Hydroxyphenethyl)acetamide | [1] |

| Appearance | Solid | [3] |

| Purity (typical) | ≥95% (LC/MS-ELSD) | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis of this compound

This compound can be synthesized through various methods, including chemical synthesis and biosynthesis.

Chemical Synthesis

A common laboratory-scale synthesis involves the acetylation of tyramine.

Experimental Protocol: Acetylation of Tyramine

-

Dissolution: Dissolve tyramine in a suitable solvent, such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, for example triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Acetylation: Slowly add acetyl chloride or acetic anhydride to the cooled reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Biosynthesis

This compound is a key intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates.[4] This pathway can be engineered into microorganisms like Escherichia coli for de novo production.[5]

The biosynthetic pathway begins with the amino acid L-tyrosine.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with its roles in quorum sensing inhibition and reversal of drug resistance being of particular interest to the scientific community.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression.[6] this compound has been shown to inhibit QS, particularly in Gram-negative bacteria like Chromobacterium violaceum.[7] The inhibition of QS is often assessed by quantifying the production of violacein, a purple pigment controlled by QS in C. violaceum.[8][9]

Experimental Protocol: Quantitative Violacein Inhibition Assay [8]

-

Bacterial Culture Preparation: Inoculate a single colony of Chromobacterium violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

Subculturing: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

-

Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration does not affect bacterial growth.

-

Incubation: In a 96-well microtiter plate, add the diluted bacterial culture and the different concentrations of this compound. Include a positive control (bacteria with solvent) and a negative control (sterile broth). Incubate the plate at 30°C for 24-48 hours with shaking.

-

Violacein Quantification:

-

After incubation, measure the OD₆₀₀ to assess bacterial growth.

-

To quantify violacein, centrifuge the plate to pellet the bacterial cells.

-

Discard the supernatant and add DMSO to each well to solubilize the violacein.

-

Measure the absorbance of the solubilized violacein at 585 nm.

-

-

Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀) and express the inhibition as a percentage relative to the control.

Reversal of Doxorubicin Resistance

This compound has been demonstrated to enhance the cytotoxicity of the chemotherapeutic agent doxorubicin in resistant P388 murine leukemia cells.[2] This suggests a potential role for this compound in overcoming multidrug resistance in cancer therapy.

Experimental Protocol: Doxorubicin Resistance Reversal Assay [10][11][12]

-

Cell Culture: Culture doxorubicin-resistant P388 murine leukemia cells (P388/ADR) and the parental sensitive cell line (P388) in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of a non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with this compound alone).

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of doxorubicin for both cell lines with and without this compound. A significant decrease in the IC₅₀ for the resistant cell line in the presence of this compound indicates a reversal of resistance.

Role in Invertebrate Neurotransmission

In invertebrates, this compound is a precursor to octopamine, a key neurotransmitter, neuromodulator, and neurohormone that is analogous to norepinephrine in vertebrates.[13][14][15] Octopamine and its precursor tyramine, along with their respective receptors, are crucial for a variety of physiological processes including behavior, metabolism, and reproduction.[14][16]

The signaling pathways of octopamine and tyramine often have opposing effects on second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

References

- 1. This compound | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound ≥95% (LC/MS-ELSD) | 1202-66-0 [sigmaaldrich.com]

- 4. This compound | High-Purity Biochemical Reagent [benchchem.com]

- 5. De novo biosynthesis of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 9. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversal of acquired resistance to doxorubicin in P388 murine leukemia cells by perhexiline maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversal of acquired resistance to doxorubicin in P388 murine leukemia cells by tamoxifen and other triparanol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversal of resistance to doxorubicin with cepharanthine in murine P388 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Solubility and stability of N-Acetyltyramine

A comprehensive understanding of the physicochemical properties of N-Acetyltyramine, particularly its solubility and stability, is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of these characteristics, supported by experimental data and methodologies, to facilitate its application in research and development.

Physicochemical Properties

This compound, also known as N-(4-hydroxyphenethyl)acetamide, is a naturally occurring compound found in various plant and animal species. It is an N-acetylated derivative of tyramine.

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1202-66-0 |

| Appearance | Off-white to light-yellow powder |

| Melting Point | 124-128 °C |

Solubility Profile

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the known solubility data for this compound in various solvents.

Table 1: Solubility of this compound

| Solvent | Temperature | Solubility |

| Water | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

| Methanol | Not Specified | Soluble |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |

| Chloroform | Not Specified | Soluble |

Stability Profile

Understanding the stability of this compound under various conditions is essential for its storage, handling, and the development of stable formulations. Key factors influencing its stability include pH, temperature, and light.

Table 2: Stability of this compound

| Condition | Observation |

| pH | Generally stable in neutral and acidic conditions. May be susceptible to hydrolysis under strongly basic conditions. |

| Temperature | Stable at room temperature. Degradation may occur at elevated temperatures. Recommended storage is at 2-8 °C for long-term stability. |

| Light | Potential for photodegradation. Should be stored in light-resistant containers. |

| Oxidation | The phenolic hydroxyl group may be susceptible to oxidation. |

Note: Specific degradation kinetics and byproducts require experimental investigation.

Experimental Protocols

The following are standard methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS buffer) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C

-

Photolytic: Expose to light (e.g., using a photostability chamber)

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate the parent compound from any degradation products.

-

Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Caption: Workflow for Forced Degradation Study.

Biological Context and Signaling Pathways

This compound is a metabolite of tyramine, a trace amine that can act as a neuromodulator. The metabolism of tyramine is a key pathway to consider.

Caption: Metabolic Pathway of Tyramine.

The Role of N-Acetyltyramine in Tyramine Metabolism and its Relationship to Octopamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathways of the crucial invertebrate neurotransmitter and neuromodulator, octopamine. Contrary to the misconception of N-Acetyltyramine as a direct precursor, this document clarifies its role as a key metabolite in a parallel pathway for tyramine inactivation. We will dissect the primary enzymatic steps leading to octopamine synthesis, from the initial decarboxylation of tyrosine to the final hydroxylation of tyramine. Furthermore, this guide will detail the alternative metabolic fate of tyramine via N-acetylation, a significant mechanism for regulating its bioavailability. Quantitative enzymatic data, detailed experimental protocols for key assays, and visualizations of the involved biochemical pathways are presented to offer a comprehensive resource for researchers in neurobiology, pharmacology, and insecticide development.

Introduction: Clarifying the Metabolic Fate of Tyramine

Octopamine (OA) is a vital biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes and behaviors.[1] Its synthesis is a well-characterized two-step process originating from the amino acid tyrosine. The immediate precursor to octopamine is tyramine (TA), not this compound (N-AT).[2][3][4]

This compound is, in fact, a product of a separate metabolic pathway that often serves to inactivate tyramine.[5] This acetylation is a crucial mechanism for regulating the levels of tyramine, which itself is a neuroactive compound with distinct receptors and physiological roles.[6] Understanding the balance between the conversion of tyramine to octopamine and its inactivation to this compound is therefore critical for a complete picture of aminergic signaling in invertebrates.

This guide will elucidate these two interconnected pathways, focusing on the key enzymes that govern the metabolic fate of tyramine.

The Biosynthetic Pathway of Octopamine

The de novo synthesis of octopamine from tyrosine is a two-step enzymatic cascade primarily occurring in the nervous tissue of insects.[2][3][4]

Step 1: Tyrosine to Tyramine

The initial and rate-limiting step in this pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC) .[7]

-

Enzyme: Tyrosine Decarboxylase (TDC)

-

Substrate: L-Tyrosine

-

Product: Tyramine

-

Cofactor: Pyridoxal-5-phosphate

Step 2: Tyramine to Octopamine

The subsequent and final step is the hydroxylation of tyramine at the β-carbon of its side chain, yielding octopamine. This conversion is mediated by the enzyme Tyramine β-Hydroxylase (TβH) .[8][9]

-

Enzyme: Tyramine β-Hydroxylase (TβH)

-

Substrate: Tyramine

-

Product: (R)-Octopamine

Below is a diagram illustrating the octopamine biosynthetic pathway.

The N-Acetylation of Tyramine: A Parallel Pathway

Tyramine is not exclusively converted to octopamine. A significant portion is metabolized through N-acetylation to form this compound. This reaction is catalyzed by Arylalkylamine N-acyltransferases (AANATs) and is considered a primary route for the inactivation of biogenic amines in insects.[5][12]

-

Enzyme: Arylalkylamine N-acyltransferase (AANAT)

-

Substrates: Tyramine, Acetyl-CoA

-

Products: this compound, Coenzyme A

The balance between TβH and AANAT activity dictates the relative levels of octopamine and this compound, thereby modulating the overall tyraminergic and octopaminergic tone in the nervous system.

The following diagram illustrates the metabolic crossroads of tyramine.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in tyramine metabolism are crucial for understanding the regulation of these pathways. Below is a summary of available data from insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the species studied.

| Enzyme | Species | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |

| Tyramine β-Hydroxylase (TβH) | Manduca sexta | Tyramine | 220 ± 40 | Not Reported | [10] |

| Drosophila melanogaster | Tyramine | 161 | 63 (kcat = 1.05 s-1) | [11] | |

| Arylalkylamine N-acyltransferase (AANATA) | Drosophila melanogaster | Tyramine | 20 ± 3 | 960 (kcat = 16 s-1) | [12] |

| Acetyl-CoA | 12 ± 1 | Not Reported | [12] | ||

| Arylalkylamine N-acyltransferase | Antheraea pernyi | Tryptamine | 3.31 | 190 | [13] |

| Acetyl-CoA | 1.42 | 154 | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of tyramine metabolism.

Tyrosine Decarboxylase (TDC) Activity Assay (Spectrophotometric)

This protocol is adapted from a general method for assaying TDC and may require optimization for specific insect tissues.[14] The assay measures the production of tyramine, which is then oxidized, and the resulting hydrogen peroxide is used in a colorimetric reaction.

Reagents:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

1 mM 4-aminoantipyrine (4-AAP)

-

10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-toluidine (TOOS)

-

40 U/ml Horseradish Peroxidase

-

20 U/ml Tyramine Oxidase

-

0.2 mM Pyridoxal-5-phosphate

-

10 mM L-Tyrosine

-

Enzyme Dilution Buffer (10 mM potassium phosphate, pH 7.0, with 5 mM EDTA)

-

Insect tissue homogenate (enzyme source)

Procedure:

-

Prepare the reaction mixture containing: 0.9 ml McIlvain Buffer, 0.9 ml 1mM 4-AAP, 0.3 ml 10mM TOOS, 0.15 ml 40 U/ml peroxidase, 0.15 ml 20 U/ml tyramine oxidase, and 0.15 ml 0.2 mM pyridoxal-5-phosphate.

-

Equilibrate the reaction mixture to 37°C in a spectrophotometer cuvette.

-

Initiate the reaction by adding 0.3 ml of 10 mM tyrosine.

-

Immediately add a small volume of the insect tissue homogenate.

-

Monitor the increase in absorbance at 570 nm for at least 2 minutes. The rate of color formation is proportional to the TDC activity.

-

Calculate the enzyme activity based on the molar extinction coefficient of the quinoneimine dye produced. One unit of activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under the specified conditions.

Tyramine β-Hydroxylase (TβH) Activity Assay (ELISA-based)

This protocol is based on the method developed for Periplaneta americana.[15] It measures the enzymatic conversion of tyramine to octopamine, which is then quantified by a competitive ELISA.

Reagents:

-

Assay Buffer: 0.1 M potassium phosphate, pH 6.9, 1 mg/ml catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO4, 5 mM disodium fumarate, 5 mM ascorbic acid.

-

Substrate Solution: 0.76 mM purified tyramine in Assay Buffer.

-

Insect nerve cord extract (enzyme source).

-

Octopamine ELISA kit.

Procedure:

-

Prepare crude nerve cord extract by homogenizing the tissue in an appropriate buffer.

-

In a microcentrifuge tube, combine the nerve cord extract (final concentration 50 µg protein/ml) with the Substrate Solution.

-

Incubate the reaction mixture at room temperature for 30 minutes in the dark without shaking.

-

Stop the reaction by heat inactivation at 98°C for 5 minutes.

-

Centrifuge the sample to pellet any precipitate.

-

Dilute the supernatant appropriately and quantify the octopamine produced using a commercially available octopamine ELISA kit, following the manufacturer's instructions.

-

Enzyme activity is expressed as the amount of octopamine produced per unit time per milligram of protein.

Arylalkylamine N-acyltransferase (AANAT) Activity Assay (Continuous Fluorescence)

This protocol is adapted from methods for assaying N-terminal acetyltransferases and can be used for AANATs.[16][17] It continuously measures the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.

Reagents:

-

Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

-

ThioGlo4 (or another suitable thiol-reactive fluorescent probe).

-

Acetyl-CoA.

-

Tyramine hydrochloride.

-

Purified recombinant AANAT or insect tissue homogenate.

Procedure:

-

Prepare a premixture in the Assay Buffer containing the AANAT enzyme, ThioGlo4, and Acetyl-CoA.

-